molecular formula C12H9ClN2O2 B2605108 N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide CAS No. 1998702-63-8

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide

Cat. No.: B2605108
CAS No.: 1998702-63-8
M. Wt: 248.67
InChI Key: UDVALJVWVOKOIT-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. It features a chlorophenyl group attached to an oxazole ring, which is further connected to a prop-2-enamide moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with acryloyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and various substituted chlorophenyl derivatives.

Scientific Research Applications

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acrylamide: Similar structure but lacks the oxazole ring.

    4-chlorophenylhydrazine derivatives: Share the chlorophenyl group but differ in the rest of the structure.

Uniqueness

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide is unique due to the presence of both the oxazole ring and the prop-2-enamide moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-2-11(16)14-12-7-10(15-17-12)8-3-5-9(13)6-4-8/h2-7H,1H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVALJVWVOKOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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